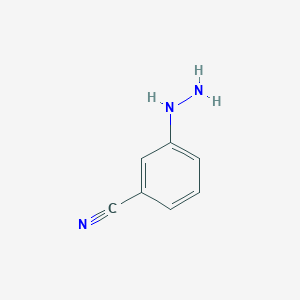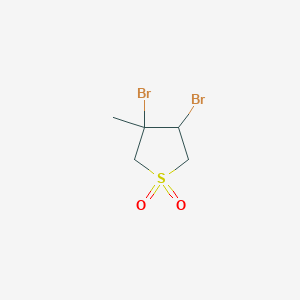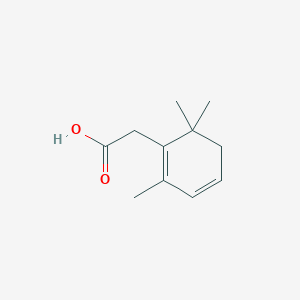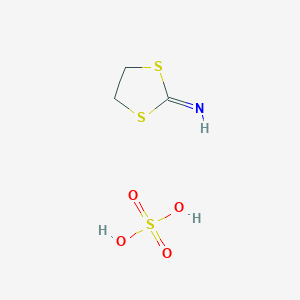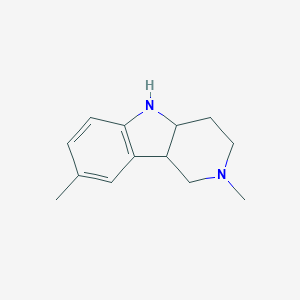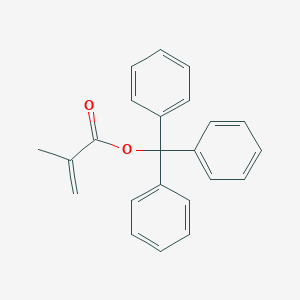
Bis(isopropyl)beryllium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(isopropyl)beryllium is a chemical compound that has been studied for its potential use in scientific research. This compound is a beryllium complex that has two isopropyl groups attached to the beryllium atom. It is a white solid that is soluble in organic solvents.
Wirkmechanismus
The mechanism of action of bis(isopropyl)beryllium is not well understood. It is believed to act as a Lewis acid, which means that it can accept electron pairs from other molecules. This property makes it useful in organic synthesis reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of bis(isopropyl)beryllium. However, it is known to be highly toxic and can cause severe respiratory and neurological effects if inhaled or ingested.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using bis(isopropyl)beryllium in lab experiments is its ability to form carbon-carbon and carbon-heteroatom bonds. This makes it a useful reagent in organic synthesis reactions. However, its highly toxic nature makes it difficult to handle and requires careful safety precautions.
Zukünftige Richtungen
There are several future directions for research involving bis(isopropyl)beryllium. One area of interest is its potential use in the synthesis of new pharmaceuticals and natural products. Another area of interest is the development of safer and more efficient methods for handling and using this compound in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential toxic effects of bis(isopropyl)beryllium.
Synthesemethoden
Bis(isopropyl)beryllium can be synthesized using a variety of methods. One common method involves reacting beryllium chloride with isopropylmagnesium chloride in anhydrous ether. Another method involves reacting beryllium metal with isopropyl chloride in the presence of a reducing agent. Both of these methods result in the formation of bis(isopropyl)beryllium as a white solid.
Wissenschaftliche Forschungsanwendungen
Bis(isopropyl)beryllium has been studied for its potential use in scientific research. It has been found to be a useful reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It has also been used in the synthesis of complex natural products.
Eigenschaften
CAS-Nummer |
15721-33-2 |
|---|---|
Produktname |
Bis(isopropyl)beryllium |
Molekularformel |
C6H14Be |
Molekulargewicht |
95.19 g/mol |
IUPAC-Name |
beryllium;propane |
InChI |
InChI=1S/2C3H7.Be/c2*1-3-2;/h2*3H,1-2H3;/q2*-1;+2 |
InChI-Schlüssel |
LFMRZLYYZXGEAG-UHFFFAOYSA-N |
SMILES |
[Be+2].C[CH-]C.C[CH-]C |
Kanonische SMILES |
[Be+2].C[CH-]C.C[CH-]C |
Synonyme |
beryllium(+2) cation, propane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




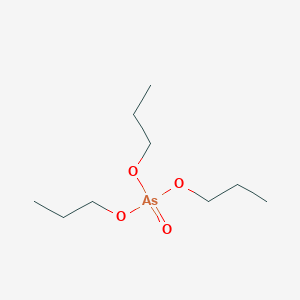
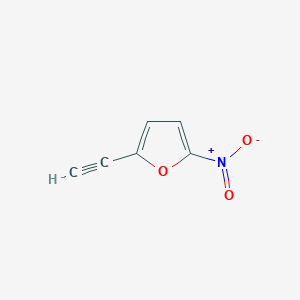
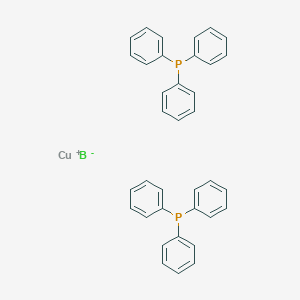

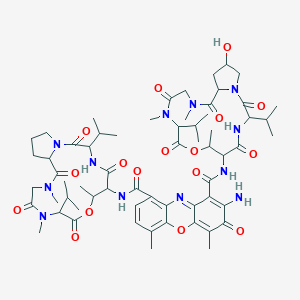
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B102704.png)
